molecular formula C8H12O B14752322 (1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde CAS No. 873-30-3

(1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde

Katalognummer: B14752322
CAS-Nummer: 873-30-3
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: OZZQRADTCITSML-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and an aldehyde group The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a cyclohexenone derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: 2-Methylcyclohex-3-ene-1-carboxylic acid.

    Reduction: (1R,2S)-2-Methylcyclohex-3-ene-1-methanol.

    Substitution: Various substituted cyclohexene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Medicine: It may be explored for its potential therapeutic properties or as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism by which (1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the aldehyde and methyl groups, which can participate in nucleophilic and electrophilic interactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-2-Methylcyclohex-3-ene-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde.

    (1R,2S)-2-Methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (1R,2S)-2-Methylcyclohex-3-ene-1-methanol: Similar structure but with a methanol group instead of an aldehyde.

Uniqueness

(1R,2S)-2-Methylcyclohex-3-ene-1-carbaldehyde is unique due to its specific stereochemistry and the presence of both an aldehyde and a methyl group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

873-30-3

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

(1R,2S)-2-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h2,4,6-8H,3,5H2,1H3/t7-,8-/m0/s1

InChI-Schlüssel

OZZQRADTCITSML-YUMQZZPRSA-N

Isomerische SMILES

C[C@H]1C=CCC[C@H]1C=O

Kanonische SMILES

CC1C=CCCC1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.